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Compound of Interest

Compound Name: N-Butyl-N-(2-phenylethyl)aniline

Cat. No.: B2551271 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic

properties of N-Butyl-N-(2-phenylethyl)aniline, a tertiary amine of interest in various chemical

research domains. Due to the limited availability of published experimental data for this specific

compound, this document focuses on predicted spectroscopic values derived from established

principles and data from analogous structures. It also includes detailed, generalized

experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data applicable to this class of molecules.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for N-Butyl-N-(2-
phenylethyl)aniline. These predictions are based on the analysis of its structural components:

an N-butyl group, an N-phenylethyl group, and an aniline core.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.20 - 7.35 m 5H C₆H₅-CH₂

~ 6.60 - 7.20 m 5H C₆H₅-N

~ 3.40 t 2H C₆H₅-CH₂-CH₂-N

~ 3.25 t 2H N-CH₂-(CH₂)₂-CH₃

~ 2.80 t 2H C₆H₅-CH₂-CH₂-N

~ 1.45 - 1.55 m 2H N-CH₂-CH₂-CH₂-CH₃

~ 1.30 - 1.40 m 2H N-(CH₂)₂-CH₂-CH₃

~ 0.90 t 3H N-(CH₂)₃-CH₃

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
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Chemical Shift (δ, ppm) Assignment

~ 148.0 C-N (Aromatic)

~ 139.5 C-CH₂ (Aromatic)

~ 129.0 CH (Aromatic, para to N)

~ 128.5 CH (Aromatic, C₆H₅-CH₂)

~ 128.3 CH (Aromatic, C₆H₅-CH₂)

~ 126.0 CH (Aromatic, C₆H₅-CH₂)

~ 116.0 CH (Aromatic, meta to N)

~ 112.0 CH (Aromatic, ortho to N)

~ 53.0 N-CH₂-CH₂-C₆H₅

~ 51.0 N-CH₂-(CH₂)₂-CH₃

~ 36.0 N-CH₂-CH₂-C₆H₅

~ 29.5 N-CH₂-CH₂-CH₂-CH₃

~ 20.5 N-(CH₂)₂-CH₂-CH₃

~ 14.0 N-(CH₂)₃-CH₃

Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

~ 3050 - 3020 Medium Aromatic C-H Stretch

~ 2955, 2870 Strong Aliphatic C-H Stretch

~ 1600, 1500 Medium-Strong Aromatic C=C Bending

~ 1340 Strong Aromatic C-N Stretch[1]

~ 1250 - 1020 Medium Aliphatic C-N Stretch[1]

~ 750, 700 Strong

Aromatic C-H Out-of-Plane

Bending (monosubstituted and

disubstituted rings)

As a tertiary amine, N-Butyl-N-(2-phenylethyl)aniline is not expected to show N-H stretching

or bending vibrations.[1]

Predicted Mass Spectrometry (MS) Data (Electron
Ionization)

m/z Relative Intensity Assignment

253 Moderate [M]⁺ (Molecular Ion)

224 Moderate [M - C₂H₅]⁺

196 Strong [M - C₄H₉]⁺

148 Base Peak

[C₆H₅-N(CH₂)-CH₂-CH₂]⁺

(Benzylic cleavage and

rearrangement)

105 Strong [C₆H₅-CH₂-CH₂]⁺

91 Strong [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of N-Butyl-N-(2-
phenylethyl)aniline.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

N-Butyl-N-(2-phenylethyl)aniline (5-10 mg for ¹H, 20-50 mg for ¹³C)

Deuterated chloroform (CDCl₃)

NMR tube (5 mm)

Pipette

Vortex mixer

Procedure:

Accurately weigh the sample and transfer it to a clean, dry vial.

Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

Gently vortex the mixture until the sample is fully dissolved.

Transfer the solution to an NMR tube using a pipette.

Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

Process the data, including Fourier transformation, phase correction, and baseline

correction.

Reference the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to

the CDCl₃ signal at 77.16 ppm.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials:
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N-Butyl-N-(2-phenylethyl)aniline (1-2 drops)

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Isopropanol or acetone for cleaning

Procedure:

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol or

acetone.

Record a background spectrum.

Place a small drop of the liquid sample directly onto the ATR crystal.

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Clean the ATR crystal thoroughly after the measurement.

Process the spectrum to identify characteristic absorption bands.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

N-Butyl-N-(2-phenylethyl)aniline solution (diluted in a suitable volatile solvent like

methanol or acetonitrile)

Gas chromatograph-mass spectrometer (GC-MS) or a direct infusion system with an

electrospray ionization (ESI) or electron ionization (EI) source.

Procedure (using GC-MS with EI):

Prepare a dilute solution of the sample in a volatile solvent.

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.
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The sample will be vaporized and separated on the GC column.

The separated compound will then enter the mass spectrometer and be ionized by an

electron beam (typically 70 eV).

The resulting fragments will be separated by their mass-to-charge ratio (m/z) and detected.

Analyze the resulting mass spectrum to identify the molecular ion peak and the

fragmentation pattern.

Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and a

proposed mass spectrometry fragmentation pathway for N-Butyl-N-(2-phenylethyl)aniline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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